Cas no 941982-01-0 (2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide)

2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide
- 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
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- Inchi: 1S/C18H16ClN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23)
- InChI Key: BPIPPIKRIMOKJP-UHFFFAOYSA-N
- SMILES: C(NCC1=NC=CC=C1)(=O)CC1=CSC(SCC2=CC=C(Cl)C=C2)=N1
2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2336-0312-15mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-50mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-3mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-5mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-25mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-40mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-5μmol |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-20mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-30mg |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2336-0312-10μmol |
2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]acetamide |
941982-01-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide
2-(2-{(4-Chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide (CAS No. 941982-01-0): A Comprehensive Overview
2-(2-{(4-Chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide (CAS No. 941982-01-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the presence of a thiazole ring and a pyridine moiety, contribute to its pharmacological profile and make it a promising candidate for further research and development.
The thiazole ring is a five-membered heterocyclic compound with one sulfur and one nitrogen atom. Thiazoles are widely studied in medicinal chemistry due to their ability to modulate various biological processes. In the case of 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide, the thiazole ring is substituted with a (4-chlorophenyl)methylsulfanyl group, which enhances its lipophilicity and potentially improves its bioavailability. The pyridine moiety, on the other hand, is a six-membered aromatic heterocyclic compound with one nitrogen atom. Pyridine derivatives are known for their ability to interact with various biological targets, such as enzymes and receptors, making them valuable in drug discovery.
Recent studies have explored the antimicrobial properties of thiazole derivatives, including 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. These findings suggest that 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide could be a valuable lead compound for the development of new antimicrobial agents.
In addition to its antimicrobial properties, 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide has also shown promise in anti-inflammatory research. Inflammation is a complex biological response involving various cellular and molecular mechanisms. A study published in the European Journal of Pharmacology demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The researchers suggested that the anti-inflammatory activity of 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide may be mediated through its interaction with nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammation.
The potential anticancer properties of 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide have also been investigated. Cancer is characterized by uncontrolled cell proliferation and resistance to apoptosis. A study published in Cancer Letters reported that this compound induced apoptosis in human colon cancer cells by activating caspase-dependent pathways and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The researchers also found that 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide inhibited cell migration and invasion by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis.
The pharmacokinetic properties of 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-yl)methylacetamide have been evaluated in preclinical studies to assess its suitability for therapeutic use. A study published in Drug Metabolism and Disposition reported that this compound exhibited good oral bioavailability and favorable pharmacokinetic parameters in animal models. The researchers noted that the presence of the (4-chlorophenyl)methylsulfanyl group contributed to the compound's lipophilicity, which facilitated its absorption and distribution in tissues. Additionally, the compound showed low toxicity in acute toxicity studies, suggesting that it may have a favorable safety profile.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the pharmacological properties of 2-(2-{(4-chlorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-(pyridin-2-y l) methylacetamide. Ongoing studies are focusing on structure–activity relationship (SAR) analysis to identify key structural features that contribute to its biological activities. These efforts aim to develop more potent and selective analogues with improved pharmacokinetic profiles for clinical applications.
In conclusion, 2-(2-{(4-chlorophen yl) methylsulfanyl} -1 ,3 -th iaz ol -4 -y l) -N -(py ridi n - 2 -y l) methyl acet amide (CAS No . 9 4198 2 -0 1 -0 ) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry.
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